8-Nonenoic acid, 5-oxo-
CAS No.: 32764-92-4
Cat. No.: VC13776205
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32764-92-4 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 5-oxonon-8-enoic acid |
| Standard InChI | InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12) |
| Standard InChI Key | BZIQZRTWKJCXGM-UHFFFAOYSA-N |
| SMILES | C=CCCC(=O)CCCC(=O)O |
| Canonical SMILES | C=CCCC(=O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
5-Oxo-8-nonenoic acid is systematically named as 8-nonenoic acid, 5-oxo- under IUPAC nomenclature . Its linear structure formula is , with the ketone and carboxylic acid groups contributing to its polar nature. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.21 g/mol | |
| Purity | 95% | |
| Synonyms | 5-Oxonon-8-enoic acid, 8-Nonenoic acid, 5-oxo- |
The compound’s spectral data, such as its monoisotropic mass (170.094294 Da) and ChemSpider ID (57513163), further aid in its identification .
Stereochemical Considerations
While 5-oxo-8-nonenoic acid itself lacks chiral centers, its derivatives, such as ethyl 5-oxo-8-nonenoate, serve as precursors for synthesizing enantiomerically pure amino acids. For example, (S)- and (R)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acids are synthesized via Grignard reactions followed by stereoselective reductions . These derivatives are critical in pharmaceutical research, particularly for designing peptide-based therapeutics .
Synthetic Pathways and Methodologies
Grignard Reaction-Based Synthesis
A patented method for synthesizing optically active 2-amino-8-nonenoic acid derivatives begins with the formation of a Grignard reagent (e.g., butylmagnesium bromide) reacting with N-protected pyroglutamic acid ethyl ester . The reaction proceeds as follows:
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Grignard Reagent Preparation: Magnesium chips react with 1-butyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen .
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Nucleophilic Addition: The Grignard reagent attacks the carbonyl group of the pyroglutamate ester, forming a tertiary alcohol intermediate .
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Oxidation and Reduction: The intermediate is oxidized to a ketone (5-oxo-8-nonenoic acid ethyl ester) and subsequently reduced using sodium borohydride to yield the final amino acid derivative .
This method achieves a 56% yield for the ethyl ester intermediate, demonstrating its practicality for large-scale production .
| Hazard Statement | Precautionary Measure | Code |
|---|---|---|
| H315-H319 | Causes skin/eye irritation | P264 |
| H335 | May cause respiratory irritation | P261 |
| H227 | Combustible liquid | P210 |
Applications in Pharmaceutical Chemistry
Intermediate for Amino Acid Synthesis
5-Oxo-8-nonenoic acid derivatives are pivotal in synthesizing non-proteinogenic amino acids. For instance, (S)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acid is a precursor for peptides with enhanced metabolic stability . The ethyl ester variant undergoes hydrazide formation and reduction to introduce amino groups stereoselectively .
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